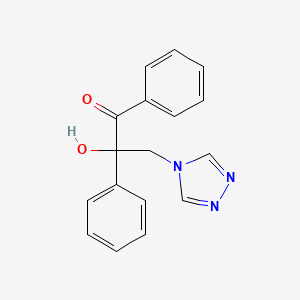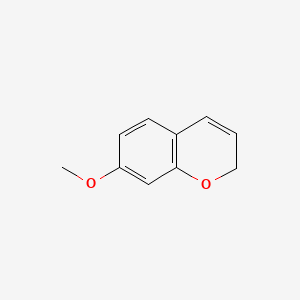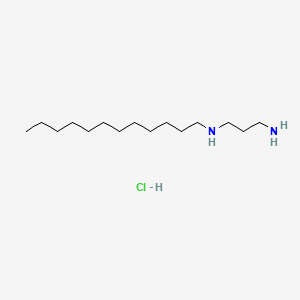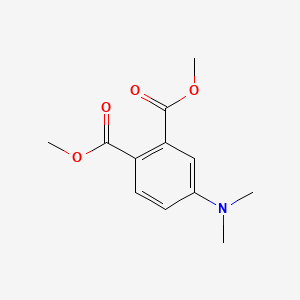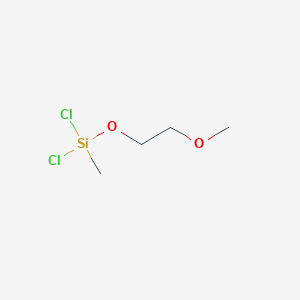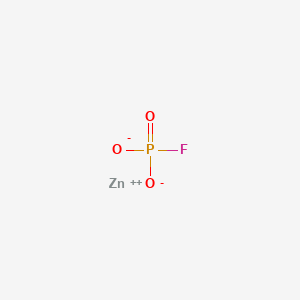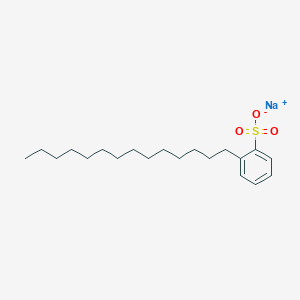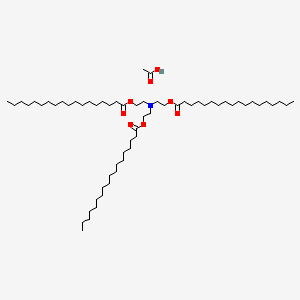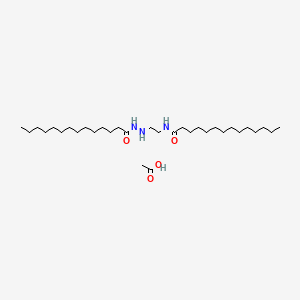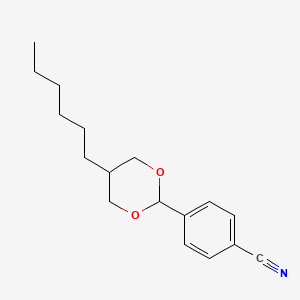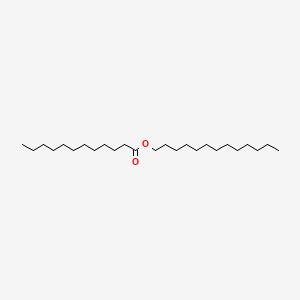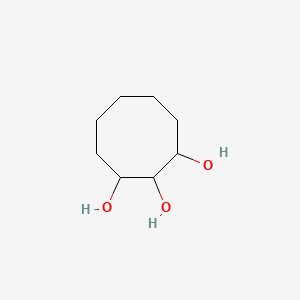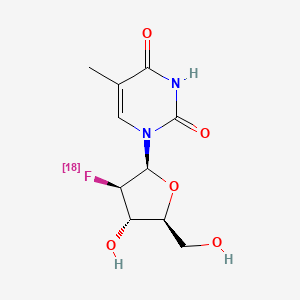
3-Chloronon-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloronon-1-ene is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of nonene, characterized by the presence of a chlorine atom attached to the third carbon of the nonene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloronon-1-ene can be synthesized through several methods. One common approach involves the chlorination of nonene. This process typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloronon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the nonene chain allows for addition reactions with halogens, hydrogen, and other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Addition Reactions: Reagents such as bromine, hydrogen gas, and halogen acids are used under appropriate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide are employed.
Major Products Formed
Substitution: Products include various substituted nonenes depending on the nucleophile used.
Addition: Products include dihalogenated nonenes, hydrogenated nonenes, and halohydrins.
Oxidation: Products include nonanol, nonanal, and nonanoic acid.
Scientific Research Applications
3-Chloronon-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the effects of chlorinated alkenes on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloronon-1-ene in chemical reactions involves the interaction of the chlorine atom and the double bond with various reagents. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions are facilitated by the electron density distribution in the molecule, which influences its reactivity.
Comparison with Similar Compounds
Similar Compounds
9-Chloronon-1-ene: Another chlorinated nonene with the chlorine atom at the ninth position.
1-Chloronon-1-ene: A compound with the chlorine atom at the first position.
3-Bromonon-1-ene: A brominated analogue with similar reactivity.
Uniqueness
3-Chloronon-1-ene is unique due to the specific position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis of desired products and makes it a valuable compound in organic synthesis.
Properties
CAS No. |
91434-08-1 |
|---|---|
Molecular Formula |
C9H17Cl |
Molecular Weight |
160.68 g/mol |
IUPAC Name |
3-chloronon-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-3-5-6-7-8-9(10)4-2/h4,9H,2-3,5-8H2,1H3 |
InChI Key |
WQEMCADLIQDYOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


